BAY1217389

Description

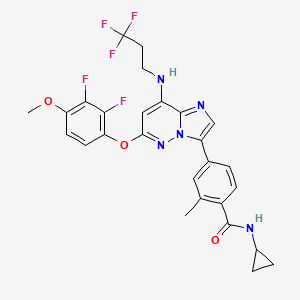

Structure

3D Structure

Propriétés

IUPAC Name |

N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F5N5O3/c1-14-11-15(3-6-17(14)26(38)35-16-4-5-16)19-13-34-25-18(33-10-9-27(30,31)32)12-22(36-37(19)25)40-21-8-7-20(39-2)23(28)24(21)29/h3,6-8,11-13,16,33H,4-5,9-10H2,1-2H3,(H,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEILUNVMHVMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CN=C3N2N=C(C=C3NCCC(F)(F)F)OC4=C(C(=C(C=C4)OC)F)F)C(=O)NC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F5N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554458-53-5 | |

| Record name | BAY-1217389 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1554458535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-1217389 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M964LB1114 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BAY1217389: A Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BAY1217389, a potent and selective inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1). This document will delve into the molecular interactions, cellular consequences, and preclinical and clinical findings related to this investigational anti-cancer agent.

Core Mechanism: Abrogation of the Spindle Assembly Checkpoint

BAY1217389 functions as a selective, orally bioavailable inhibitor of Mps1, a key regulator of the Spindle Assembly Checkpoint (SAC).[1][2] The SAC is a critical surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[3][4] Mps1 kinase activity is essential for the proper functioning of the SAC.[1][5]

By selectively binding to and inhibiting Mps1, BAY1217389 effectively inactivates the SAC.[1][3] This disruption forces cancer cells to exit mitosis prematurely, even in the presence of improperly attached chromosomes.[2][3][4][6] This "mitotic breakthrough" leads to widespread chromosomal misalignment and missegregation, resulting in aneuploidy and the formation of multinucleated cells.[2][3][4] Ultimately, this mitotic catastrophe triggers tumor cell death.[2][3][4] Mps1 is often overexpressed in various human tumors, making it an attractive target for cancer therapy.[1]

Quantitative Analysis of BAY1217389 Activity

The potency and selectivity of BAY1217389 have been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Potency and Selectivity of BAY1217389

| Assay Type | Target | IC50 Value | Notes |

| Biochemical Kinase Assay | Mps1 (TTK) | 0.63 ± 0.27 nmol/L | Competitively binds to the ATP site of the Mps1 kinase.[3][4] |

| Cellular Mechanistic Assay | SAC Abrogation | Not specified | Abrogates nocodazole-induced SAC activity.[2][6] |

| Cell Proliferation Assay | Various Tumor Cell Lines | Median IC50 of 6.7 nmol/L (range 3 to >300 nmol/L) | Efficiently inhibits tumor cell proliferation in vitro.[2] |

| Kinase Selectivity Screen | PDGFRβ | <10 nmol/L | |

| Kit | 10 - 100 nmol/L | ||

| CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1, MAK, MAPKAP2, MERTK, p38β, PDGFRα, PIP5K1C, PRKD1, RPS6KA5 | 100 - 1,000 nmol/L | Shows high selectivity for Mps1.[2] |

Table 2: In Vivo Pharmacokinetics of BAY1217389

| Species | Dose and Administration | Key Findings |

| Female NMRI mouse | 1 mg/kg (oral) | Moderate oral bioavailability. Peak plasma concentrations observed between 1.5 and 7 hours. Low blood clearance, high volume of distribution, and long terminal half-life.[2] |

| Male Wistar rat | 0.5 mg/kg (oral) | High oral bioavailability. Peak plasma concentrations observed between 1.5 and 7 hours. Low blood clearance, high volume of distribution, and long terminal half-life.[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the descriptions provided in the cited literature.

In Vitro Mps1 Kinase Inhibition Assay (TR-FRET)

This assay assesses the direct inhibitory effect of BAY1217389 on Mps1 kinase activity.

-

Reagents: Recombinant human Mps1, biotinylated peptide substrate (Biotin-Ahx-PWDPDDADITEILG-NH2), ATP, and test compound (BAY1217389).

-

Procedure:

-

Pre-incubate the Mps1 kinase with various concentrations of BAY1217389 for 15 minutes.

-

Initiate the enzyme reaction by adding the peptide substrate and ATP (final concentration 10 µM).

-

The phosphorylation of the biotinylated peptide is detected using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.

-

IC50 values are calculated from the resulting dose-response curves.[6]

-

Cell Proliferation Assay

This assay determines the effect of BAY1217389 on the growth of cancer cell lines.

-

Cell Seeding: Seed tumor cell lines (e.g., HeLa-MaTu, HeLa-MaTu-ADR) into 96-well plates at a density of 1,000 to 5,000 cells per well in medium supplemented with 10% FCS.

-

Compound Treatment: After 24 hours, treat the cells in quadruplicate with serial dilutions of BAY1217389.

-

Incubation: Incubate the plates for an additional 96 hours.

-

Staining: Fix the adherent cells with glutaraldehyde and stain with crystal violet.

-

Analysis: Measure the absorbance to determine cell viability.

-

IC50 Calculation: Calculate the IC50 values using a 4-parameter fit.[2][6]

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of BAY1217389 in a living organism.

-

Animal Model: Use female athymic NMRI nu/nu mice (50 days old, average body weight 20-22 g).

-

Tumor Implantation: Implant tumor cells (e.g., A2780cis) subcutaneously.

-

Treatment: Once tumors are established, treat the mice with BAY1217389 (e.g., orally, twice daily) as a monotherapy or in combination with other agents like paclitaxel.

-

Monitoring: Monitor tumor growth and animal well-being.

-

Endpoint Analysis: Analyze tumor volume and other relevant parameters to assess efficacy. For polyploidy and multinuclearity analysis, tumors can be harvested after a short treatment period.[6]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows associated with BAY1217389's mechanism of action.

Caption: Mechanism of Action of BAY1217389 in Cancer Cells.

Caption: Workflow for Determining Cell Proliferation Inhibition.

Clinical Development and Combination Therapies

A Phase I clinical trial (NCT02366949) has evaluated the safety and efficacy of BAY1217389 in combination with paclitaxel in patients with solid tumors.[3][7] Preclinical studies have demonstrated a synergistic effect when BAY1217389 is combined with paclitaxel.[3][4] The combination therapy has been shown to enhance efficacy in a broad range of xenograft models, including those with acquired or intrinsic paclitaxel resistance, without adding significant toxicity.[5][6][8] The rationale for this synergy lies in their complementary mechanisms of action; paclitaxel induces mitotic arrest, which is then abrogated by BAY1217389, leading to enhanced mitotic catastrophe and cell death.[4] The main dose-limiting toxicities observed in the clinical trial were hematologic.[3][7]

References

- 1. Facebook [cancer.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to BAY1217389 and its Target Mps1

This guide provides a comprehensive technical overview of BAY1217389, a selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase, and its therapeutic potential in oncology.

Introduction to Mps1 and BAY1217389

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a crucial serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC).[1][2] The SAC is a vital surveillance mechanism in eukaryotic cells that ensures the accurate segregation of chromosomes during mitosis.[1][3] Mps1 is overexpressed in a variety of human tumors and is essential for the proper functioning of the SAC and chromosome alignment.[4]

BAY1217389 is an orally bioavailable and selective inhibitor of Mps1.[4][5] By targeting Mps1, BAY1217389 disrupts the SAC, leading to mitotic errors and subsequent death of cancer cells.[4][5]

Mechanism of Action

BAY1217389 competitively binds to the ATP-binding site of the Mps1 kinase.[6][7] This inhibition inactivates the spindle assembly checkpoint, which allows cells to prematurely exit mitosis, even in the presence of improperly attached chromosomes.[5][6][8] This "mitotic breakthrough" leads to severe chromosomal missegregation, aneuploidy, multinuclearity, and ultimately, cell death through mitotic catastrophe.[5][6][7] Preclinical studies have shown that combining BAY1217389 with taxanes, such as paclitaxel, enhances chromosomal segregation errors and cell death.[6][7]

Quantitative Data

Biochemical and Cellular Potency

| Assay Type | Target | IC50 Value | Cell Lines Tested |

| Biochemical Assay | Mps1 | 0.63 ± 0.27 nmol/L | Recombinant human Mps1 |

| Cell Proliferation | - | Median: 6.7 nmol/L (range: 3 to >300 nmol/L) | Various tumor cell lines, including HeLa-MaTu and HeLa-MaTu-ADR |

[Sources: 1, 7, 19]

Kinase Selectivity Profile

BAY1217389 demonstrates high selectivity for Mps1.[5] However, it does show some activity against other kinases at higher concentrations.[5]

| Kinase Target | Binding Affinity/Inhibition |

| PDGFRβ | <10 nmol/L |

| Kit | 10 - 100 nmol/L |

| CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1, MAK, MAPKAP2, MERTK, p38β, PDGFRα, PIP5K1C, PRKD1, RPS6KA5 | 100 - 1,000 nmol/L |

[Source: 1]

Preclinical Pharmacokinetics

| Species | Administration Route | Dose | Peak Plasma Concentration Time | Oral Bioavailability | Key Characteristics |

| Mouse (NMRI) | Oral | 1 mg/kg | 1.5 - 7 hours | Moderate | Low blood clearance, high volume of distribution, long terminal half-life |

| Rat (Wistar) | Oral | 0.5 mg/kg | 1.5 - 7 hours | High | Low blood clearance, high volume of distribution, long terminal half-life |

[Source: 1]

In Vivo Efficacy in Xenograft Models

In preclinical tumor xenograft studies, BAY1217389 showed moderate efficacy as a monotherapy.[5][8] However, when combined with paclitaxel, it demonstrated significantly improved efficacy, even in models with acquired or intrinsic paclitaxel resistance, without increasing toxicity.[2][8]

Phase I Clinical Trial Data (NCT02366949)

A Phase I study evaluated BAY1217389 in combination with paclitaxel in patients with advanced solid tumors.[6][9][10]

| Parameter | Finding |

| Total Patients Enrolled | 75 |

| Maximum Tolerated Dose (MTD) | 64 mg twice daily (2-days-on/5-days-off) with paclitaxel |

| Dose-Limiting Toxicities | Primarily hematologic (55.6%) |

| Common Toxicities | Nausea (45.3%), fatigue (41.3%), diarrhea (40.0%) |

| Overall Confirmed Responses | 31.6% in evaluable patients |

[Sources: 7, 23, 29]

Experimental Protocols

Mps1 Kinase Assay (TR-FRET)

This protocol assesses the in vitro inhibition of recombinant human Mps1 by BAY1217389.

-

Pre-incubation: The Mps1 kinase and the test compound (BAY1217389) are pre-incubated for 15 minutes.

-

Reaction Initiation: The enzyme reaction is started by adding a biotinylated peptide substrate (Biotin-Ahx-PWDPDDADITEILG-NH2) and ATP (at a concentration of 10 µM).

-

Detection: The level of substrate phosphorylation is measured using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Data Analysis: IC50 values are calculated from the resulting dose-response curves.

[Source: 4]

Cell Proliferation Assay (Crystal Violet)

This assay determines the effect of BAY1217389 on the proliferation of tumor cell lines.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1,000 to 5,000 cells per well in medium supplemented with 10% FCS and incubated for 24 hours.

-

Compound Treatment: Cells are treated in quadruplicate with serial dilutions of BAY1217389.

-

Incubation: The plates are incubated for an additional 96 hours.

-

Staining: Adherent cells are fixed with glutaraldehyde and stained with crystal violet.

-

Data Analysis: IC50 values are calculated using a 4-parameter fit.

[Source: 1]

In Vivo Xenograft Study

This protocol evaluates the antitumor efficacy of BAY1217389 in an animal model.

-

Cell Implantation: Human tumor cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., NMRI nude mice).[11]

-

Tumor Growth: Tumors are allowed to grow to a desired volume.

-

Randomization: Mice are randomized into control and treatment groups.

-

Treatment Administration:

-

Tumor Measurement: Tumor sizes are measured regularly throughout the study, including during the regrowth phase after treatment cessation.[11]

-

Data Analysis: Tumor growth inhibition is calculated to determine the efficacy of the treatment.

Visualizations

Caption: Mps1 signaling in the Spindle Assembly Checkpoint and the inhibitory effect of BAY1217389.

Caption: Experimental workflow for the preclinical and clinical evaluation of BAY1217389.

Caption: Logical flow of BAY1217389's mechanism of action, from Mps1 inhibition to tumor cell death.

References

- 1. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]

- 4. Facebook [cancer.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.eur.nl [pure.eur.nl]

- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of BAY1217389: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY1217389 is a potent and selective, orally bioavailable small-molecule inhibitor of the serine/threonine kinase Monopolar Spindle 1 (MPS1).[1] MPS1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2] In many cancer cells, MPS1 is overexpressed, making it an attractive therapeutic target. Inhibition of MPS1 by BAY1217389 abrogates the SAC, leading to premature entry into anaphase, chromosomal missegregation, aneuploidy, and ultimately mitotic catastrophe and cell death in cancer cells.[2][3] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of BAY1217389, presenting key data and experimental protocols for researchers in the field of oncology drug development.

Discovery and Rationale

The discovery of BAY1217389 originated from a high-throughput screening campaign that identified two distinct chemical series, "triazolopyridines" and "imidazopyrazines," as inhibitors of MPS1 kinase.[4][5] While the initial triazolopyridine hits had moderate potency, the imidazopyrazine series showed significantly higher potency but suffered from poor metabolic stability.[4][5] A focused lead optimization program was initiated on the imidazopyrazine scaffold to improve its drug-like properties, culminating in the identification of BAY1217389.[5]

The therapeutic rationale for targeting MPS1 lies in its unique mechanism of action. Unlike traditional cytotoxic agents that arrest the cell cycle, MPS1 inhibition forces cancer cells to bypass the SAC and proceed through a faulty mitosis, a process termed "mitotic breakthrough".[6] This leads to a form of cell death known as mitotic catastrophe, which is particularly effective in rapidly dividing cancer cells that are often dependent on a functional SAC for survival.[3]

Mechanism of Action: Spindle Assembly Checkpoint (SAC) Inhibition

The Spindle Assembly Checkpoint is a complex signaling pathway that monitors the attachment of microtubules to the kinetochores of chromosomes during mitosis. When kinetochores are unattached, a "wait anaphase" signal is generated, which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. This inhibition prevents the degradation of securin and cyclin B, key proteins that restrain the onset of anaphase. MPS1 kinase plays a crucial role at the apex of this signaling cascade.

BAY1217389, as a potent inhibitor of MPS1, disrupts this checkpoint. By inhibiting MPS1, BAY1217389 prevents the generation of the "wait anaphase" signal, even in the presence of unattached kinetochores. This leads to the premature activation of the APC/C, subsequent degradation of securin and cyclin B, and a forced exit from mitosis, resulting in severe chromosomal abnormalities and cell death.[2][3]

Chemical Synthesis

BAY1217389 belongs to the imidazopyrazine class of compounds. The detailed, step-by-step synthesis of BAY1217389 is described in the supporting information of the Journal of Medicinal Chemistry publication, "Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase".[1] While the specific protocol is proprietary, the general synthetic strategy for the imidazo[1,2-a]pyrazine core involves a multi-step sequence.

A general workflow for the discovery and preclinical evaluation of a compound like BAY1217389 is outlined below.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Potency of BAY1217389

| Kinase | IC50 (nM) |

| MPS1 | 0.63 ± 0.27 |

| PDGFRβ | <10 |

| Kit | 10 - 100 |

| CLK1 | 100 - 1000 |

| CLK2 | 100 - 1000 |

| CLK4 | 100 - 1000 |

| JNK1 | 100 - 1000 |

| JNK2 | 100 - 1000 |

| JNK3 | 100 - 1000 |

| LATS1 | 100 - 1000 |

| MAK | 100 - 1000 |

| MAPKAP2 | 100 - 1000 |

| MERTK | 100 - 1000 |

| p38β | 100 - 1000 |

| PDGFRα | 100 - 1000 |

| PIP5K1C | 100 - 1000 |

| PRKD1 | 100 - 1000 |

| RPS6KA5 | 100 - 1000 |

Data compiled from publicly available sources.

Table 2: In Vitro Antiproliferative Activity of BAY1217389 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 7.6 |

| HT-29 | Colorectal Cancer | 62 |

| A2780 | Ovarian Cancer | Not specified |

| NCI-H460 | Lung Cancer | Not specified |

| MDA-MB-231 | Breast Cancer | Not specified |

The median IC50 for cell proliferation inhibition is reported as 6.7 nM (range 3 to >300 nM).

Table 3: In Vivo Pharmacokinetic Parameters of BAY1217389

| Species | Dose (mg/kg) | Route | Bioavailability | t1/2 (hours) |

| Mouse | 1 | Oral | Moderate | Long |

| Rat | 0.5 | Oral | High | Long |

Vss is reported to be high and blood clearance is low in the tested species.

Experimental Protocols

In Vitro MPS1 Kinase Inhibition Assay (TR-FRET)

This assay assesses the ability of BAY1217389 to inhibit the phosphorylation of a peptide substrate by recombinant human MPS1 kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.

Materials:

-

Recombinant human MPS1 kinase

-

Biotinylated peptide substrate (e.g., Biotin-Ahx-PWDPDDADITEILG-NH2)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor

-

BAY1217389 stock solution in DMSO

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of BAY1217389 in assay buffer containing a constant concentration of DMSO.

-

Add a defined amount of MPS1 kinase to each well of the 384-well plate containing the diluted compound or vehicle control.

-

Pre-incubate the kinase and compound for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP (at a concentration close to the Km for ATP).

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding EDTA.

-

Add a detection mixture containing the Europium-labeled anti-phospho-substrate antibody and SA-APC.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for Europium and 665 nm for APC).

-

Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (Crystal Violet Staining)

This assay measures the effect of BAY1217389 on the proliferation of adherent cancer cell lines.

Materials:

-

Adherent human cancer cell lines (e.g., HeLa, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom tissue culture plates

-

BAY1217389 stock solution in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)

-

Crystal Violet staining solution (0.5% w/v in 25% methanol)

-

Solubilization solution (e.g., 10% acetic acid)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 1,000 to 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of BAY1217389 in complete cell culture medium.

-

Remove the medium from the cells and add the medium containing the different concentrations of BAY1217389 or vehicle control (in quadruplicates).

-

Incubate the cells for 96 hours at 37°C in a humidified CO2 incubator.

-

Gently wash the cells with PBS.

-

Fix the cells by adding the fixation solution and incubating for 15 minutes at room temperature.

-

Wash the plates with water to remove the fixative.

-

Stain the cells with the crystal violet solution for 20 minutes at room temperature.

-

Thoroughly wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the bound dye by adding the solubilization solution to each well and incubating for 15 minutes on a shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values.

Conclusion

BAY1217389 is a potent and selective MPS1 kinase inhibitor that has demonstrated significant preclinical activity. Its unique mechanism of action, which involves the abrogation of the Spindle Assembly Checkpoint, offers a promising therapeutic strategy for the treatment of various cancers. The data and protocols presented in this technical guide provide a comprehensive resource for researchers working on the development of MPS1 inhibitors and other antimitotic agents. Further clinical investigation of BAY1217389, particularly in combination with taxanes, is warranted to fully elucidate its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Crystal violet staining protocol | Abcam [abcam.com]

- 4. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]

BAY1217389: An In-depth Technical Guide to its Mitotic Catastrophe Induction Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms by which BAY1217389, a potent and selective inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1), induces mitotic catastrophe in cancer cells. This document details the signaling pathways, presents quantitative data from preclinical studies, and outlines key experimental protocols for investigating the effects of this compound.

Core Mechanism of Action: Abrogation of the Spindle Assembly Checkpoint

BAY1217389 selectively targets Mps1, a key regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. It prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.

By inhibiting Mps1, BAY1217389 effectively disables the SAC.[1] This leads to a premature entry into anaphase, even in the presence of unattached or improperly aligned chromosomes.[2] This aberrant mitotic progression results in severe chromosomal missegregation, leading to aneuploidy and the formation of multinucleated cells. Ultimately, this triggers a form of cell death known as mitotic catastrophe.[2][3]

Signaling Pathways of BAY1217389-Induced Mitotic Catastrophe

The inhibition of Mps1 by BAY1217389 initiates a cascade of events that culminates in mitotic catastrophe. The following diagram illustrates the key signaling pathways involved.

Caption: Signaling pathway of BAY1217389-induced mitotic catastrophe.

Quantitative Data

The following tables summarize the quantitative data on the in vitro and in vivo activity of BAY1217389.

Table 1: In Vitro Inhibitory Activity of BAY1217389

| Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| Biochemical Assay | Mps1 Kinase | <10 | [4] |

| Cellular Proliferation | Panel of Tumor Cell Lines (median) | 6.7 | N/A |

Table 2: In Vivo Efficacy of BAY1217389 in Combination with Paclitaxel in a Human NSCLC Xenograft Model (NCI-H1299)

| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Reference |

| Vehicle | - | 0 | [5] |

| BAY1217389 | 3 mg/kg, p.o., 2QD, 2 on/5 off | ~40 | [5] |

| Paclitaxel | 20 mg/kg, i.v., QD, 1 on/6 off | ~60 | [5] |

| BAY1217389 + Paclitaxel | Combination of above doses | >90 | [5] |

p.o. = oral administration; i.v. = intravenous administration; 2QD = twice daily

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (Crystal Violet Staining)

This protocol is used to determine the effect of BAY1217389 on cell proliferation.

-

Cell Seeding: Seed cells in 96-well plates at a density of 1,000-5,000 cells per well in the appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS).

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of BAY1217389. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Staining: Wash the plates with water and stain the cells with 0.5% crystal violet solution in 25% methanol for 20 minutes.

-

Washing: Remove the crystal violet solution and wash the plates thoroughly with water until the background is clear.

-

Solubilization: Air-dry the plates and solubilize the stained cells with 10% acetic acid.

-

Measurement: Measure the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol is used to analyze the effect of BAY1217389 on cell cycle distribution.

-

Cell Treatment: Seed cells in 6-well plates and treat with BAY1217389 at various concentrations for the desired time points (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the supernatant, and wash the pellet with PBS. Resuspend the cells in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) and polyploid (>4N) populations.

Immunofluorescence for Mitotic Spindle Visualization

This protocol is used to visualize the effects of BAY1217389 on the mitotic spindle.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with BAY1217389.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (to stain microtubules) diluted in 1% BSA in PBS for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

-

DNA Staining: Wash with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mounting: Wash with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Western Blotting for Mitotic Protein Expression

This protocol is used to assess the effect of BAY1217389 on the expression levels of key mitotic proteins.

-

Protein Extraction: Treat cells with BAY1217389, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, Securin, phosphorylated Histone H3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflows

The following diagrams illustrate typical experimental workflows for studying the effects of BAY1217389.

Caption: In vitro experimental workflow for BAY1217389.

Caption: In vivo experimental workflow for BAY1217389.

References

Preclinical Characterization of BAY1217389: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and characterization of BAY1217389, a potent and selective inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1). The information presented herein is intended to support further research and development efforts in the field of oncology.

Executive Summary

BAY1217389 is an orally bioavailable small molecule inhibitor targeting Mps1, a key regulator of the spindle assembly checkpoint (SAC).[1] By inhibiting Mps1, BAY1217389 disrupts the proper segregation of chromosomes during mitosis, leading to aneuploidy and subsequent cell death in cancer cells.[1][2][3][4] Preclinical studies have demonstrated its potent anti-proliferative activity in various cancer cell lines and synergistic effects when combined with taxanes, even in paclitaxel-resistant models.[2][3][5] This document summarizes the key preclinical findings, including in vitro potency, selectivity, cellular effects, and in vivo efficacy and pharmacokinetics.

Data Presentation

In Vitro Potency and Selectivity

BAY1217389 demonstrates high potency against Mps1 kinase and a favorable selectivity profile against a panel of other kinases.

| Parameter | Value | Assay Type |

| Mps1 IC50 | 0.63 ± 0.27 nmol/L | Biochemical kinase assay |

| Median Cell Proliferation IC50 | 6.7 nmol/L (range 3 to >300 nmol/L) | Cellular proliferation assay |

Table 1: In Vitro Potency of BAY1217389 [2][6]

| Kinase | Binding Affinity |

| PDGFRβ | <10 nmol/L |

| Kit | 10 - 100 nmol/L |

| CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1, MAK, MAPKAP2, MERTK, p38β, PDGFRα, PIP5K1C, PRKD1, RPS6KA5 | 100 - 1,000 nmol/L |

Table 2: Selectivity Profile of BAY1217389 [6]

In Vivo Pharmacokinetics

Pharmacokinetic studies in animal models indicate that BAY1217389 has a favorable profile for oral administration.

| Species | Dose | Key Findings |

| Female NMRI mouse | 1 mg/kg (oral) | Moderate oral bioavailability, low blood clearance, high volume of distribution, long terminal half-life. Peak plasma concentrations observed between 1.5 and 7 hours. |

| Male Wistar rat | 0.5 mg/kg (oral) | High oral bioavailability, low blood clearance, high volume of distribution, long terminal half-life. Peak plasma concentrations observed between 1.5 and 7 hours. |

Table 3: In Vivo Pharmacokinetic Profile of BAY1217389 [6]

Experimental Protocols

Biochemical Kinase Assay (In Vitro)

The inhibitory activity of BAY1217389 on Mps1 kinase was determined using a biochemical assay. While the specific proprietary details of the assay are not publicly available, a general methodology can be described as follows:

-

Enzyme and Substrate Preparation : Recombinant human Mps1 kinase and a suitable substrate peptide are prepared in an appropriate assay buffer.

-

Compound Dilution : BAY1217389 is serially diluted to a range of concentrations.

-

Reaction Initiation : The kinase, substrate, and ATP are incubated with the various concentrations of BAY1217389.

-

Signal Detection : The kinase activity is measured, typically through the quantification of phosphorylated substrate. This can be achieved using methods such as radioactive ATP incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based assays.

-

IC50 Calculation : The concentration of BAY1217389 that inhibits 50% of the Mps1 kinase activity (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation.[6]

Cell Proliferation Assay (In Vitro)

The anti-proliferative effects of BAY1217389 were assessed in various tumor cell lines, including HeLa-MaTu and HeLa-MaTu-ADR cells.[6]

-

Cell Seeding : Cells are seeded into 96-well plates at densities ranging from 1,000 to 5,000 cells per well in medium supplemented with 10% FCS.[5][6]

-

Compound Treatment : After 24 hours, the cells are treated with serial dilutions of BAY1217389 in quadruplicates.[5][6]

-

Cell Viability Measurement : Adherent cells are fixed with glutaraldehyde and stained with crystal violet.[5][6] The absorbance is then read using a plate reader to determine the relative cell viability.

-

IC50 Calculation : The IC50 values are calculated using a 4-parameter fit.[5][6]

In Vivo Xenograft Studies

The in vivo efficacy of BAY1217389, both as a monotherapy and in combination with paclitaxel, was evaluated in tumor xenograft models.

-

Animal Models : Female NMRI nude mice and male Wistar rats were used for these studies.[6] For efficacy studies, tumor cell lines such as A2780cis were implanted into the mice.[5]

-

Tumor Induction : Tumor cells are subcutaneously injected into the flanks of the mice.

-

Treatment Administration : Once tumors reach a specified volume, animals are randomized into treatment groups. BAY1217389 is administered orally.[6] In combination studies, paclitaxel is administered intravenously.[5]

-

Dosing Regimen : Specific dosing schedules were employed, for instance, BAY1217389 administered orally twice daily for 2 days.[5]

-

Efficacy Endpoints : Tumor growth is monitored regularly by measuring tumor volume. The primary endpoint is typically tumor growth inhibition.

-

Tolerability Assessment : Animal body weight and general health are monitored to assess the tolerability of the treatment.

Mandatory Visualization

Signaling Pathway of BAY1217389 Action

Caption: Mechanism of action of BAY1217389 in disrupting the spindle assembly checkpoint.

General Experimental Workflow for In Vitro Anti-Proliferation Assay

Caption: A generalized workflow for determining the in vitro anti-proliferative activity.

Logical Relationship of Preclinical Evaluation

Caption: The logical progression of preclinical evaluation for BAY1217389.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]

- 4. Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

Kinase Selectivity Profile of BAY1217389: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of BAY1217389, a potent and selective inhibitor of monopolar spindle 1 (Mps1) kinase. The document details the quantitative kinase inhibition data, the experimental methodologies used for its determination, and the signaling pathway context of its primary target.

Executive Summary

BAY1217389 is an orally bioavailable small molecule inhibitor that targets Mps1, a serine/threonine kinase crucial for the spindle assembly checkpoint (SAC), a key regulatory mechanism in mitosis.[1][2] It exhibits high potency for Mps1 with an IC50 value in the low nanomolar range.[3][4] While demonstrating excellent overall selectivity, BAY1217389 shows some activity against a limited number of other kinases at higher concentrations. This guide presents the detailed kinase selectivity data, the protocols for the assays used to generate this data, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Kinase Selectivity Profile of BAY1217389

The following tables summarize the quantitative data on the kinase inhibitory activity of BAY1217389 against its primary target, Mps1, and a panel of other kinases.

Table 1: Potency of BAY1217389 against the Primary Target Kinase

| Target | Assay Type | IC50 (nmol/L) |

| Mps1 (TTK) | Biochemical (Cell-free) | 0.63 ± 0.27 |

Table 2: Off-Target Kinase Selectivity Profile of BAY1217389

| Kinase | Inhibition/Binding Range (nmol/L) |

| < 10 | PDGFRβ |

| 10 - 100 | Kit |

| 100 - 1,000 | CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1, MAK, MAPKAP2, MERTK, p38β, PDGFRα, PIP5K1C, PRKD1, RPS6KA5 |

Data compiled from biochemical assays.[3][4]

Signaling Pathway Context

BAY1217389's primary mechanism of action is the inhibition of Mps1 kinase, which leads to the inactivation of the Spindle Assembly Checkpoint (SAC). The SAC is a critical cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.[5][6] Inhibition of Mps1 abrogates this checkpoint, causing premature entry into anaphase, chromosomal missegregation, and ultimately, cell death in rapidly dividing cancer cells.[1][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in determining the kinase selectivity profile of BAY1217389 are provided below.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibition of Mps1 kinase activity by BAY1217389 in a cell-free system.

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

-

Dilute recombinant human Mps1 kinase to the desired concentration in assay buffer.

-

Prepare a serial dilution of BAY1217389 in DMSO, followed by dilution in assay buffer.

-

Prepare a solution of biotinylated peptide substrate (e.g., Biotin-Ahx-PWDPDDADITEILG-NH2) and ATP in assay buffer.[8]

-

Prepare detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

-

-

Assay Procedure:

-

Add Mps1 kinase and BAY1217389 dilutions to a low-volume 384-well plate.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate to allow for binding to the phosphorylated substrate.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the BAY1217389 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Proliferation Assay (Crystal Violet Staining)

This assay assesses the effect of BAY1217389 on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Staining and Quantification:

-

Fix the cells with a solution like glutaraldehyde.[4]

-

Stain the fixed cells with a 0.5% crystal violet solution for 10-20 minutes at room temperature.

-

Wash the plates thoroughly with water to remove excess stain.

-

Air dry the plates.

-

Solubilize the stain by adding a destaining solution (e.g., methanol or a solution of sodium citrate in ethanol).

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic model.[4]

-

Spindle Assembly Checkpoint (SAC) Activity Assay

This cellular mechanistic assay evaluates the ability of BAY1217389 to abrogate the SAC, which is artificially activated by a microtubule-destabilizing agent like nocodazole.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa) to an appropriate confluency.

-

Treat cells with nocodazole to induce mitotic arrest by activating the SAC. The concentration and duration of nocodazole treatment should be optimized for the specific cell line (e.g., 50-100 ng/mL for 10-16 hours).[9][10]

-

Co-treat or subsequently treat the nocodazole-arrested cells with various concentrations of BAY1217389.

-

-

Analysis of Mitotic Breakthrough:

-

Monitor the cells for signs of premature exit from mitosis ("mitotic breakthrough"), which is characterized by the decondensation of chromosomes and reformation of a nuclear envelope without proper chromosome segregation.[3][4]

-

This can be assessed by live-cell imaging or by fixing the cells at different time points and analyzing their morphology and nuclear status using fluorescence microscopy after staining with a DNA dye (e.g., DAPI).

-

-

Quantification of Multinuclearity and Cell Death:

-

Following treatment, fix and stain the cells to visualize the nuclei.

-

Quantify the percentage of multinucleated cells, a hallmark of mitotic catastrophe resulting from SAC abrogation.[3][4]

-

Assess cell death using standard viability assays (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry).

-

References

- 1. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]

- 2. Facebook [cancer.gov]

- 3. Crystal violet staining protocol | Abcam [abcam.com]

- 4. selleckchem.com [selleckchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. clyte.tech [clyte.tech]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Method to Synchronize Cell Cycle of Human Pluripotent Stem Cells without Affecting Their Fundamental Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BAY1217389 in Tumor Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1217389 is a potent and selective, orally bioavailable small molecule inhibitor of the serine/threonine kinase Monopolar Spindle 1 (Mps1/TTK).[1][2] Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis.[2][3] In many types of cancer, Mps1 is overexpressed, contributing to genomic instability and tumor progression. BAY1217389 selectively binds to and inhibits the activity of Mps1, leading to the inactivation of the SAC.[1][2] This forces tumor cells into premature mitosis, causing chromosomal misalignment, missegregation, and ultimately, cell death.[1][2]

These application notes provide detailed protocols for utilizing BAY1217389 in preclinical tumor xenograft models, both as a monotherapy and in combination with other agents like paclitaxel.

Mechanism of Action: Mps1 Inhibition and SAC Abrogation

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Mps1 kinase is a central component of the SAC. When kinetochores are unattached, Mps1 is activated and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of proteins that hold sister chromatids together.

BAY1217389 inhibits Mps1 kinase activity, preventing the phosphorylation of its downstream targets. This disrupts the formation of the MCC, leading to the premature activation of the APC/C. As a result, cells with unattached chromosomes proceed into anaphase, leading to severe chromosomal missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death.

Caption: BAY1217389 inhibits Mps1, leading to SAC abrogation and mitotic catastrophe.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of BAY1217389 as a monotherapy and in combination with paclitaxel in various tumor xenograft models.

| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| NCI-H1299 (NSCLC) | BAY1217389 | 3 mg/kg, p.o., 2QD, 2 days on/5 days off | Moderate efficacy as monotherapy | [4] |

| Paclitaxel | 20 mg/kg, i.v., QD, 1 day on/6 days off | Moderate efficacy as monotherapy | [4] | |

| BAY1217389 + Paclitaxel | Combination of above schedules | Strongly improved efficacy over monotherapy | [4] | |

| LU387 (Patient-Derived NSCLC) | BAY1217389 | 3 mg/kg, p.o., 2QD, 2 days on/5 days off | Moderate efficacy as monotherapy | [4] |

| Paclitaxel | 20 mg/kg, i.v., QD, 1 day on/6 days off | Moderate efficacy as monotherapy | [4] | |

| BAY1217389 + Paclitaxel | Combination of above schedules | Strongly improved efficacy over monotherapy | [4] | |

| A2780cis (Ovarian) | BAY1217389 (as BAY1161909) | 2.5 mg/kg, p.o., 2QD for 2 days | Analysis of polyploidy and multinuclearity | [5] |

| Paclitaxel | 24 mg/kg, i.v., once | Analysis of polyploidy and multinuclearity | [5] | |

| BAY1217389 (as BAY1161909) + Paclitaxel | 1 mg/kg p.o. 2QD for 2 days + 24 mg/kg i.v. once | Analysis of polyploidy and multinuclearity | [5] |

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Tumor Xenografts

This protocol describes the general procedure for establishing subcutaneous tumor xenografts in immunodeficient mice.[1][6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Trypan blue solution

-

Matrigel (optional, recommended for poorly growing cell lines)

-

6- to 8-week-old female athymic nude mice (e.g., NMRI nu/nu) or other suitable immunodeficient strain

-

1 mL syringes

-

27- or 30-gauge needles

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

70% ethanol or iodine solution

-

Calipers

Procedure:

-

Cell Preparation:

-

Culture tumor cells in complete medium until they reach 70-80% confluency.[1]

-

Harvest the cells by trypsinization and neutralize with complete medium.

-

Centrifuge the cell suspension at approximately 1500 rpm for 5 minutes, discard the supernatant, and wash the cell pellet twice with sterile PBS.[6]

-

Resuspend the cells in a known volume of sterile PBS or serum-free medium.

-

Perform a viable cell count using a hemocytometer and trypan blue exclusion.

-

Adjust the cell concentration to the desired density (e.g., 1-5 x 10⁷ cells/mL). For some cell lines, resuspending the cells in a 1:1 mixture of PBS and Matrigel can improve tumor take rates.[6] Keep the cell suspension on ice.

-

-

Animal Preparation and Injection:

-

Allow mice to acclimatize for at least one week before the procedure.

-

Anesthetize the mice according to approved institutional protocols.

-

Shave the injection site (typically the right flank) and sterilize the skin with 70% ethanol or an iodine solution.[1]

-

Draw the cell suspension (typically 100-200 µL, containing the desired number of cells, e.g., 3 x 10⁶) into a 1 mL syringe fitted with a 27- or 30-gauge needle.[1][6]

-

Gently lift the skin and inject the cell suspension subcutaneously.

-

Slowly withdraw the needle to prevent leakage of the cell suspension.

-

-

Tumor Monitoring:

-

Monitor the animals regularly for tumor growth.

-

Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: Volume = (width)² x length / 2 .[1]

-

Treatment can typically begin when tumors reach a volume of 50-150 mm³.[1][6]

-

Protocol 2: Preparation and Administration of BAY1217389

BAY1217389 is orally bioavailable.[1] The following protocol describes the preparation of a formulation for oral gavage in mice.

Materials:

-

BAY1217389 powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl) or Corn Oil

-

Vortex mixer

-

Sonicator (optional)

-

Oral gavage needles

Formulation 1 (Suspension): [5]

-

Prepare a stock solution of BAY1217389 in DMSO (e.g., 25 mg/mL).

-

For a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.

-

Add 50 µL of Tween-80 and mix thoroughly.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

Vortex the solution until a uniform suspension is formed. Gentle heating or sonication may be used to aid dissolution.[5]

Formulation 2 (Clear Solution): [5]

-

Prepare a stock solution of BAY1217389 in DMSO (e.g., 25 mg/mL).

-

For a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

-

Mix thoroughly until a clear solution is obtained.

Administration:

-

Administer the prepared formulation to mice via oral gavage using an appropriate gavage needle.

-

The dosing volume should be calculated based on the mouse's body weight (e.g., 10 mL/kg).

Protocol 3: Combination Therapy with Paclitaxel

BAY1217389 has shown synergistic effects when combined with paclitaxel.[3][8]

Materials:

-

Tumor-bearing mice (prepared as in Protocol 1)

-

BAY1217389 formulation (prepared as in Protocol 2)

-

Paclitaxel for injection

-

Vehicle for paclitaxel (e.g., Cremophor EL and ethanol, or a commercially available formulation)

-

Sterile saline for dilution

-

Intravenous (i.v.) injection supplies (e.g., insulin syringes)

Procedure:

-

Randomize tumor-bearing mice into treatment groups (e.g., Vehicle, BAY1217389 alone, Paclitaxel alone, BAY1217389 + Paclitaxel).

-

BAY1217389 Administration: Administer BAY1217389 orally according to the desired schedule (e.g., twice daily for 2 consecutive days, followed by 5 days off).[4][9]

-

Paclitaxel Administration: Prepare the paclitaxel solution according to the manufacturer's instructions. Administer paclitaxel via the desired route (e.g., intravenously) and schedule (e.g., once weekly).[4]

-

Monitoring:

-

Monitor tumor volumes and body weights of the animals regularly throughout the study.

-

Observe the animals for any signs of toxicity.

-

Experimental Workflow

References

- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 2. Facebook [cancer.gov]

- 3. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. yeasenbio.com [yeasenbio.com]

- 7. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: BAY1217389 and Paclitaxel Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of the experimental design for the combination therapy of BAY1217389, a selective inhibitor of the monopolar spindle 1 (MPS1) kinase, and paclitaxel, a microtubule-stabilizing agent. Preclinical studies have demonstrated a synergistic effect between these two compounds, leading to enhanced anti-tumor activity, even in paclitaxel-resistant models.[1][2] This synergy is attributed to their distinct but complementary mechanisms of action targeting mitotic progression.

BAY1217389 Mechanism of Action: BAY1217389 is an orally bioavailable, selective inhibitor of the serine/threonine kinase MPS1.[3] MPS1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance system that ensures proper chromosome segregation during mitosis.[1] By inhibiting MPS1, BAY1217389 abrogates the SAC, leading to premature entry into anaphase, chromosomal missegregation, and ultimately, cell death (mitotic catastrophe).[1][3]

Paclitaxel Mechanism of Action: Paclitaxel is a well-established chemotherapeutic agent that targets microtubules. It stabilizes the microtubule polymer, preventing the dynamic instability required for proper mitotic spindle formation and function. This disruption of microtubule dynamics activates the SAC, causing a prolonged mitotic arrest and subsequent apoptosis.

Synergistic Rationale: The combination of BAY1217389 and paclitaxel creates a potent anti-cancer strategy. Paclitaxel arrests cells in mitosis by stabilizing microtubules and activating the SAC. The subsequent administration of BAY1217389 overrides this SAC-mediated arrest, forcing the cells to exit mitosis with aberrant chromosome segregation, leading to a higher rate of mitotic catastrophe and cell death than either agent alone.[1][2][4]

Data Presentation

In Vitro Efficacy of BAY1217389

| Parameter | Value | Reference |

| Target | Monopolar Spindle 1 (MPS1) Kinase | [5] |

| IC₅₀ (Biochemical Assay) | < 10 nM | [5] |

| Cellular Proliferation IC₅₀ (Median) | 6.7 nM | [6] |

| Cellular Proliferation IC₅₀ (Range) | 3 to >300 nM | [6] |

Clinical Trial Overview (Phase I - NCT02366949)

| Parameter | Details | Reference |

| Study Population | Patients with advanced solid tumors | [1][7] |

| BAY1217389 Dosing | Oral, twice daily, 2-days-on/5-days-off | [1][7] |

| Paclitaxel Dosing | 90 mg/m² intravenously, weekly on days 1, 8, and 15 of a 28-day cycle | [1][7] |

| Maximum Tolerated Dose (MTD) of BAY1217389 | 64 mg twice daily (in combination with paclitaxel) | [1][8] |

| Dose-Limiting Toxicities (DLTs) | Primarily hematologic (55.6%) | [1][8] |

| Common Adverse Events | Nausea (45.3%), Fatigue (41.3%), Diarrhea (40.0%) | [1][8] |

| Overall Confirmed Response Rate | 31.6% (in evaluable patients) | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Synergistic action of Paclitaxel and BAY1217389 on the cell cycle.

Caption: Workflow for in vitro assessment of drug synergy.

Caption: Workflow for in vivo xenograft model evaluation.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (Crystal Violet)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BAY1217389 and paclitaxel, and to assess the synergistic effect of the combination in a cancer cell line (e.g., HeLa, HCT-116).

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

BAY1217389 (stock solution in DMSO)

-

Paclitaxel (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

-

Glutaraldehyde solution (1% in PBS)

-

Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2)

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Drug Treatment:

-

Prepare serial dilutions of BAY1217389 and paclitaxel in complete growth medium.

-

For combination studies, prepare a matrix of concentrations for both drugs.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium (or vehicle control).

-

Incubate for 96 hours at 37°C, 5% CO₂.[6]

-

-

Cell Staining:

-

Carefully remove the medium from the wells.

-

Gently wash the cells once with 100 µL of PBS.

-

Fix the cells by adding 50 µL of 1% glutaraldehyde solution to each well and incubate for 15 minutes at room temperature.

-

Wash the plates three times by immersing in a container of deionized water and blotting dry.

-

Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

-

Wash the plates by immersing in deionized water until the excess stain is removed.

-

Allow the plates to air dry completely.

-

-

Quantification:

-

Add 100 µL of Sorensen's buffer to each well to solubilize the stain.

-

Incubate on a plate shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC₅₀ values for each drug using a non-linear regression (four-parameter logistic) model.

-

For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

-

Protocol 2: Western Blot for Spindle Assembly Checkpoint Proteins

Objective: To assess the effect of BAY1217389 and paclitaxel on the expression and phosphorylation of key mitotic and SAC proteins.

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Histone H3, anti-Cyclin B1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Culture and treat cells with BAY1217389, paclitaxel, or the combination for the desired time.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

-

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of BAY1217389 and paclitaxel combination therapy in a murine xenograft model.

Materials:

-

Female athymic nude mice (6-8 weeks old)

-

Cancer cell line for implantation (e.g., HCT-116, A2780cis)

-

Matrigel (optional)

-

BAY1217389 formulation for oral gavage

-

Paclitaxel formulation for intravenous injection

-

Vehicle controls

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly.

-

When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).

-

-

Treatment Administration:

-

Vehicle Control Group: Administer the respective vehicles for both drugs.

-

BAY1217389 Monotherapy Group: Administer BAY1217389 orally according to the desired dose and schedule.

-

Paclitaxel Monotherapy Group: Administer paclitaxel intravenously at the desired dose and schedule.

-

Combination Therapy Group: Administer both BAY1217389 and paclitaxel according to the established schedule. A preclinical study used paclitaxel (24 mg/kg, i.v., once) in combination with an MPS1 inhibitor (p.o., twice daily for 2 days).[5]

-

-

Monitoring and Endpoint:

-

Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x length x width²).

-

Monitor mouse body weight and overall health as indicators of toxicity.

-

The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.

-

-

Data Analysis:

-

Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

-

Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.

-

If applicable, perform a survival analysis (Kaplan-Meier).

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Spindle Assembly Checkpoint Signaling Using BAY1217389

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY1217389 is a potent and highly selective, orally bioavailable small molecule inhibitor of Monopolar Spindle 1 (MPS1), a serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC).[1][2][3] The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[4] In many cancer cells, MPS1 is overexpressed, contributing to their survival despite chromosomal instability.[4]

Inhibition of MPS1 by BAY1217389 inactivates the SAC, leading to a premature exit from mitosis, even in the presence of unattached chromosomes. This results in severe chromosomal missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death in cancer cells.[1][3][4][5] These application notes provide detailed protocols for utilizing BAY1217389 to study SAC signaling and its consequences in cancer cells.

Data Presentation

Table 1: In Vitro Activity of BAY1217389

| Parameter | Value | Cell Lines/Conditions | Reference |

| Biochemical IC50 | 0.63 ± 0.27 nM | Cell-free MPS1 kinase assay | [3] |

| Cellular IC50 (Proliferation) | Median: 6.7 nM (Range: 3 to >300 nM) | Various tumor cell lines (e.g., HeLa-MaTu, HeLa-MaTu-ADR) | [3] |

Table 2: Selectivity of BAY1217389 Against Other Kinases

| Kinase | Binding Affinity | Reference |

| PDGFRβ | <10 nM | [3] |

| Kit | 10 - 100 nM | [3] |

| CLK1, CLK2, CLK4 | 100 - 1,000 nM | [3] |

| JNK1, JNK2, JNK3 | 100 - 1,000 nM | [3] |

| LATS1, MAK, MAPKAP2, MERTK | 100 - 1,000 nM | [3] |

| p38β, PDGFRα, PIP5K1C, PRKD1, RPS6KA5 | 100 - 1,000 nM | [3] |

Table 3: Clinical Trial Information for BAY1217389 (NCT02366949)

| Parameter | Details | Reference |

| Phase | Phase I | [2][6] |

| Status | Completed | [2] |

| Indication | Advanced solid tumors | [2][6] |

| Intervention | BAY1217389 in combination with paclitaxel | [5][6] |

| Maximum Tolerated Dose (MTD) | 64 mg twice daily (in combination with paclitaxel) | [1][6] |

| Dose-Limiting Toxicities | Primarily hematologic toxicities | [1][6] |

| Observed Responses | Confirmed responses in 31.6% of evaluable patients | [1][6] |

Signaling Pathways and Experimental Workflows

Caption: The Spindle Assembly Checkpoint (SAC) signaling pathway and the point of intervention by BAY1217389.

Caption: A general experimental workflow for investigating the cellular effects of BAY1217389.

Experimental Protocols

Cell Viability Assay (Crystal Violet)

This protocol is used to determine the effect of BAY1217389 on cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

BAY1217389 (stock solution in DMSO)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Crystal Violet solution (0.5% w/v in 20% methanol)

-

Glutaraldehyde solution (1% in PBS)

-

Sorenson's glycine buffer (0.1 M glycine, 0.1 M NaCl, pH 10.5 with NaOH) or 10% acetic acid

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[1][7]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of BAY1217389 in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted BAY1217389 solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[1]

-

Carefully remove the medium and wash the cells once with 200 µL of PBS.

-

Fix the cells by adding 100 µL of 1% glutaraldehyde solution to each well and incubate for 15 minutes at room temperature.[1]

-

Wash the plate three times with deionized water and allow it to air dry completely.

-

Stain the cells by adding 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Wash the plate thoroughly with deionized water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding 100 µL of Sorenson's glycine buffer or 10% acetic acid to each well and incubate on a shaker for 15-30 minutes.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Immunofluorescence for Spindle Assembly Checkpoint Proteins

This protocol is for visualizing the localization of key SAC proteins, such as Mad2 and BubR1, at the kinetochores.

Materials:

-

Cancer cell line of interest grown on coverslips

-

Complete cell culture medium

-

BAY1217389

-

Nocodazole (optional, to enrich for mitotic cells)

-

Pre-extraction buffer (e.g., 0.5% Triton X-100 in PHEM buffer)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBST)

-

Primary antibodies (e.g., rabbit anti-Mad2, mouse anti-BubR1)

-

Secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

-

DAPI or Hoechst stain for DNA

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with BAY1217389 at the desired concentration and for the appropriate time. A co-treatment with a microtubule-depolymerizing agent like nocodazole can be used to arrest cells in mitosis and observe the effect of BAY1217389 on SAC protein localization at unattached kinetochores.

-

(Optional) Pre-extract soluble proteins by incubating the coverslips in pre-extraction buffer for 1-2 minutes on ice.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with primary antibodies diluted in blocking buffer (e.g., anti-Mad2 at 1:500, anti-BubR1 at 1:1000) overnight at 4°C in a humidified chamber.[8]

-

Wash the cells three times with PBST (PBS with 0.1% Tween 20).

-

Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBST.

-

Counterstain the DNA with DAPI or Hoechst stain for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope and capture images.

Western Blotting for Mitotic Markers and SAC Proteins